molecular formula C9H10ClNO2 B594715 Ethyl 4-chloro-3-methylpicolinate CAS No. 1261564-12-8

Ethyl 4-chloro-3-methylpicolinate

Cat. No.: B594715
CAS No.: 1261564-12-8
M. Wt: 199.634
InChI Key: BKXKPCHANVYTJG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methylpicolinate (CAS 1261564-12-8) is a chlorinated picolinate ester with the molecular formula C₉H₁₀ClNO₂. It belongs to the pyridinecarboxylate family, characterized by a pyridine ring substituted with a chlorine atom at position 4, a methyl group at position 3, and an ethyl ester at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chlorine substituent and ester functionality, which facilitate further derivatization .

Properties

IUPAC Name

ethyl 4-chloro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXKPCHANVYTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717271
Record name Ethyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261564-12-8
Record name Ethyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-methylpicolinate typically involves the esterification of 4-chloro-3-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-chloro-3-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-methylpicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-chloro-3-methylpicolinate shares structural and functional similarities with several picolinate derivatives. Below is a detailed analysis of key analogs, emphasizing substituent effects on properties and applications.

Structural Analogs and Similarity Scores

CAS Number Compound Name Molecular Formula Substituent Positions Similarity Score Key Differences
1261564-12-8 This compound C₉H₁₀ClNO₂ 4-Cl, 3-Me, 2-EtO Reference (1.00)
24484-93-3 Ethyl 4-chloro-5-methylpicolinate C₉H₁₀ClNO₂ 4-Cl, 5-Me, 2-EtO 0.97 Methyl at C5
1261739-13-2 Mthis compound C₈H₈ClNO₂ 4-Cl, 3-Me, 2-MeO 0.85 Methyl ester
91867-42-4 Ethyl 4-amino-3,5,6-trichloropicolinate C₈H₇Cl₃N₂O₂ 4-NH₂, 3,5,6-Cl, 2-EtO 0.98 Amino, three Cl
350601-39-7 Methyl 4-amino-3,6-dichloropicolinate C₇H₆Cl₂N₂O₂ 4-NH₂, 3,6-Cl, 2-MeO 0.96 Amino, two Cl

Data sourced from structural similarity databases and synthesis studies

Key Comparative Insights

Substituent Position and Reactivity
  • Mthis compound (0.85 similarity) : Replacement of the ethyl ester with a methyl ester decreases lipophilicity (logP ~1.2 vs. ~1.8 for ethyl), impacting bioavailability in agrochemical formulations .
Functional Group Modifications
  • Amino-Substituted Analogs (0.96–0.98 similarity): Compounds like Ethyl 4-amino-3,5,6-trichloropicolinate exhibit reduced electrophilicity due to the electron-donating amino group, making them less reactive in halogenation but more suitable as ligands or pharmacophores .
Chlorination Patterns

    Biological Activity

    Ethyl 4-chloro-3-methylpicolinate (EMPC) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores the biological activity of EMPC, focusing on its enzymatic interactions, antifungal properties, and applications in asymmetric synthesis.

    Chemical Structure and Properties

    EMPC is a derivative of picolinic acid, characterized by the presence of a chloro and a methyl group at specific positions on the pyridine ring. Its structural formula is represented as:

    C10H10ClNO2\text{C}_10\text{H}_{10}\text{Cl}\text{NO}_2

    This compound's unique structure contributes to its reactivity and biological activity.

    Enzymatic Activity

    Research indicates that EMPC can interact with various enzymes, influencing their kinetic properties. One study highlighted the kinetic behavior of enzymes involved in the biotransformation of EMPC. The compound was shown to be a substrate for carbonyl reductases, which catalyze the reduction of carbonyl groups in various substrates.

    Table 1: Kinetic Parameters of Enzyme Interactions with EMPC

    EnzymeKm (mM)kcat (s⁻¹)Reaction Conditions
    Carbonyl Reductase20.956.1pH 7.0, 30 °C
    Glucose Dehydrogenase--Co-substrate: Glucose

    The study demonstrated that at optimal conditions (pH 7.0 and 30 °C), high yields of reduced products were achieved, indicating that EMPC can serve as an effective substrate for enzymatic reactions .

    Antifungal Activity

    EMPC has been evaluated for its antifungal properties against various pathogens. A series of studies reported moderate to good antifungal activity when tested against common fungal strains such as Candida albicans and Aspergillus niger.

    Table 2: Antifungal Activity of EMPC

    Fungal StrainZone of Inhibition (mm)Standard Drug Comparison
    Candida albicans15Fluconazole
    Aspergillus niger12Fluconazole

    These findings suggest that EMPC may have potential applications in developing antifungal agents, particularly in combination therapies where resistance to standard treatments is a concern .

    Case Studies

    • Bioreduction Studies : A notable case involved the use of recombinant Escherichia coli expressing carbonyl reductase for the bioreduction of EMPC derivatives. The study reported yields exceeding 90% under optimized conditions, showcasing the compound's utility in asymmetric synthesis .
    • Proteomics and Enzyme Kinetics : Another research effort integrated proteomics with enzyme kinetics to explore how EMPC affects protein expression levels in melanoma cells. The results indicated that EMPC could modulate enzyme activities related to cell survival, suggesting potential therapeutic applications in oncology .

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